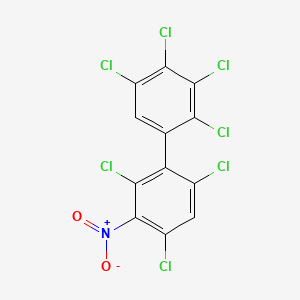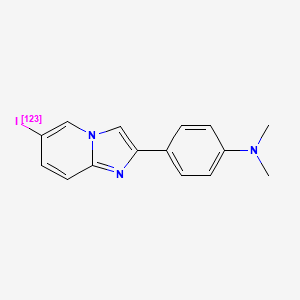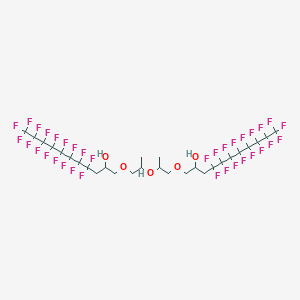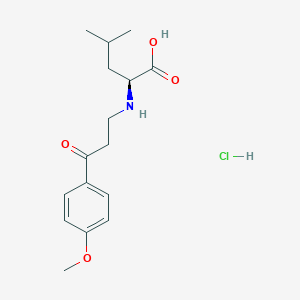
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an oxopropyl chain, and an L-leucine moiety, all of which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Amination: The resulting intermediate undergoes amination to introduce the L-leucine moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxopropyl chain can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-alanine hydrochloride
- N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-valine hydrochloride
- N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-isoleucine hydrochloride
Uniqueness
N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Compared to its analogs, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92514-99-3 |
|---|---|
Formule moléculaire |
C16H24ClNO4 |
Poids moléculaire |
329.82 g/mol |
Nom IUPAC |
(2S)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-11(2)10-14(16(19)20)17-9-8-15(18)12-4-6-13(21-3)7-5-12;/h4-7,11,14,17H,8-10H2,1-3H3,(H,19,20);1H/t14-;/m0./s1 |
Clé InChI |
IKNIBOBPQLBOOM-UQKRIMTDSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)OC.Cl |
SMILES canonique |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


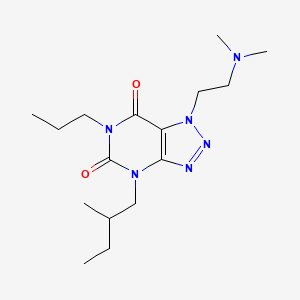
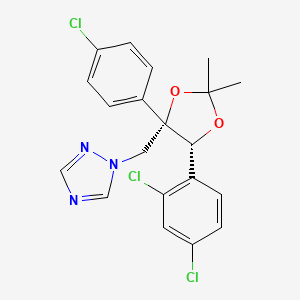
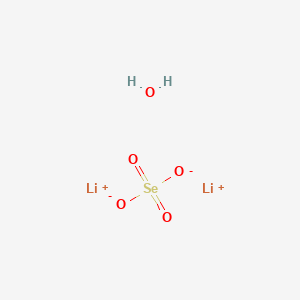
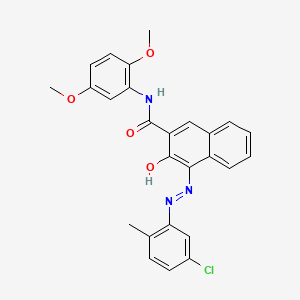
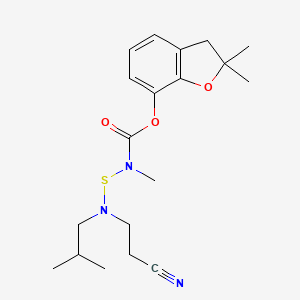

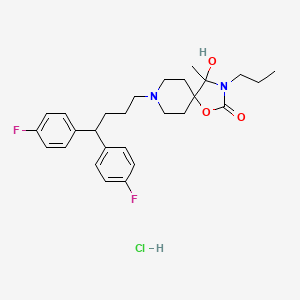
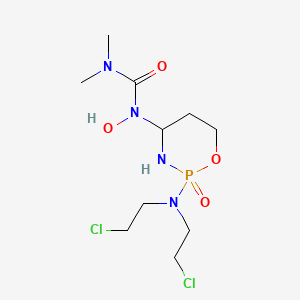
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)

